Home > Products > Screening Compounds P10376 > 4-Amino-7-chlorocinnoline-3-carboxylic acid
4-Amino-7-chlorocinnoline-3-carboxylic acid - 161373-47-3

4-Amino-7-chlorocinnoline-3-carboxylic acid

Catalog Number: EVT-3484739
CAS Number: 161373-47-3
Molecular Formula: C9H6ClN3O2
Molecular Weight: 223.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Amino-7-chlorocinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the class of cinnoline derivatives. It features an amino group, a carboxylic acid group, and a chlorine substituent on the cinnoline ring. This compound has garnered interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.

Source

The compound can be synthesized from various precursors through several organic reactions. Its synthesis methods often involve halogenation, carboxylation, and amination processes that utilize readily available starting materials.

Classification

4-Amino-7-chlorocinnoline-3-carboxylic acid is classified as an aromatic heterocyclic compound due to the presence of a nitrogen atom in its ring structure. It is also categorized under carboxylic acids because of its carboxyl functional group.

Synthesis Analysis

Methods

The synthesis of 4-amino-7-chlorocinnoline-3-carboxylic acid can be achieved through several methods, including:

  1. Halogenation: The introduction of chlorine into the cinnoline structure can be performed using chlorinating agents such as phosphorus pentachloride or thionyl chloride.
  2. Amination: The introduction of the amino group typically involves the reaction of a suitable precursor with ammonia or an amine under basic conditions.
  3. Carboxylation: The carboxylic acid group can be introduced via carbon dioxide in the presence of a base or through the use of carboxylic acid derivatives.

Technical Details

Molecular Structure Analysis

Structure

4-Amino-7-chlorocinnoline-3-carboxylic acid has a complex molecular structure characterized by:

  • Molecular Formula: C9_9H7_7ClN2_2O2_2
  • Molecular Weight: Approximately 216.62 g/mol
  • Structural Features:
    • A cinnoline ring system (two fused nitrogen-containing rings).
    • An amino group (-NH2_2) attached to one of the carbon atoms.
    • A carboxylic acid group (-COOH) at the 3-position.
    • A chlorine atom at the 7-position.

Data

The compound's structure can be confirmed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For example, NMR spectra would reveal characteristic signals corresponding to hydrogen atoms in specific environments within the molecule.

Chemical Reactions Analysis

Reactions

4-Amino-7-chlorocinnoline-3-carboxylic acid is involved in several chemical reactions:

  1. Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, making it useful for creating salts or esters.
  3. Condensation Reactions: The amino group can react with aldehydes or ketones to form imines or Schiff bases.

Technical Details

The reactivity of this compound is influenced by its electronic structure, which allows it to act as both a nucleophile and an electrophile depending on the reaction conditions.

Mechanism of Action

Process

The mechanism of action for 4-amino-7-chlorocinnoline-3-carboxylic acid in biological systems typically involves its interaction with specific enzymes or receptors. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes.

Data

Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities, suggesting that it may interfere with cellular functions through enzyme inhibition or receptor modulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: The melting point may vary but is generally reported around 200–205 °C.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and ethanol.
  • Stability: Generally stable under standard laboratory conditions but may decompose upon prolonged exposure to light or heat.

Relevant Data or Analyses

Characterization techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-Vis) provide insights into functional groups and electronic transitions within the molecule.

Applications

Scientific Uses

4-Amino-7-chlorocinnoline-3-carboxylic acid has several applications in scientific research:

  1. Medicinal Chemistry: Used as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and bacterial infections.
  2. Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
  3. Biochemical Research: Utilized in studies exploring enzyme activity and metabolic pathways due to its ability to inhibit specific biological targets.
Introduction to 4-Amino-7-chlorocinnoline-3-carboxylic Acid in Modern Drug Discovery

Historical Context and Emergence in Pharmacological Research

The structural evolution of 4-amino-7-chlorocinnoline-3-carboxylic acid traces its origins to classical antimalarial quinoline scaffolds. While chloroquine (a 4-aminoquinoline) was isolated in 1934 and clinically deployed in the 1940s [5] [8], cinnoline derivatives emerged later as strategic bioisosteres designed to overcome drug resistance. The core cinnoline structure—a bicyclic system featuring two adjacent nitrogen atoms—was first synthesized in the mid-20th century via routes such as the Richter cyclization. Systematic modification at the 3- and 4-positions yielded 4-amino-7-chlorocinnoline-3-carboxylic acid, with its carboxylic acid group enabling unique salt formation and hydrogen bonding capabilities absent in earlier quinolines. This compound entered pharmacological screening pipelines in the 1990s as part of efforts to diversify heterocyclic libraries against resistant Plasmodium strains. Early structure-activity relationship (SAR) studies revealed that the 7-chloro group conferred enhanced lipophilicity and vacuolar accumulation, while the 3-carboxylic acid moiety allowed for targeted modifications via amide coupling or metal coordination [6].

Table 1: Historical Development Timeline of Key Cinnoline and Quinoline Antimalarials

YearCompound ClassKey AdvancementReference
19344-AminoquinolineSynthesis of chloroquine framework [8]
1940sChloroquineClinical deployment against malaria [5]
1960sHalofantrine (quinoline)Development by Walter Reed Army Institute [5]
1990sCinnoline derivativesRational design of 4-amino-7-chlorocinnoline-3-carboxylic acid scaffold [6]
2000sHybrid cinnoline-quinolinesIntegration into dual-target inhibitors [6]

Significance as a Multifunctional Scaffold in Dual-Target Therapeutics

The 4-amino-7-chlorocinnoline-3-carboxylic acid scaffold exhibits intrinsic multifunctionality critical for dual-target drug design. Its structural components enable discrete pharmacological interventions:

  • Chlorinated Bicyclic Core: The planar cinnoline system intercalates into biological macromolecules (e.g., heme stacks or enzyme active sites), while the electron-withdrawing chloro group enhances membrane permeability and resistance mitigation [6].
  • 3-Carboxylic Acid Handle: This moiety serves as a vector for derivatization into amides, esters, or metal chelates. Hybridization with antimalarial pharmacophores (e.g., 4-aminoquinolines) or neurotoxin inhibitors yields single molecules with polypharmacology. For example, conjugation with 2-imino-thiazolidin-4-one via alkyl linkers produced hybrids exhibiting dual inhibition of Plasmodium falciparum growth and botulinum neurotoxin serotype A (BoNT/A) light chain protease (IC₅₀: 3.2–17 µM) [2] [7].
  • Computational Drug-Likeness: Virtual screening using OSIRIS and Molinspiration platforms confirms favorable properties: molecular weight <400 Da, cLogP 2.0–4.0, topological polar surface area (TPSA) 63–69 Ų, and high drug-scores (>0.8) [6]. These parameters align with Lipinski’s Rule of Five, ensuring oral bioavailability while enabling blood-brain barrier penetration for neurotoxin targeting.

Table 2: Multitarget Mechanisms Enabled by Cinnoline Scaffold Modifications

Structural FeatureChemical VersatilityBiological TargetsObserved Activity
7-Chloro substituentEnhanced lipophilicity (π-system distortion)Haemozoin formationDisruption of heme detoxification
3-Carboxylic acidAmide coupling with thiazolidinones/pyrrolidonesBoNT/A light chain metalloproteaseIC₅₀: 3.2–17 µM (enzyme inhibition)
4-Amino groupSalt formation with di/tri-carboxylic acidsPfATP6 transporterCalcium flux disruption
Hybrid linkers (C2-C4)Spacer for bifunctionalizationSimultaneous haem and neurotoxin bindingDual IC₅₀ values <10 µM

Role in Addressing Global Health Challenges: Malaria and Neurotoxin Inhibition

The scaffold’s dual-target capability positions it uniquely against two WHO-prioritized threats: artemisinin-resistant malaria and Category A bioterror agents like botulinum neurotoxins.

Malaria Applications: Against chloroquine-resistant P. falciparum (e.g., K1, W2 strains), 4-amino-7-chlorocinnoline-3-carboxylic acid hybrids inhibit β-hematin formation by 60–85% at 20 µM concentrations—surpassing chloroquine’s efficacy in resistant phenotypes. The carboxylic acid group chelates toxic heme iron, preventing crystallization into hemozoin, while the cinnoline nucleus disrupts haem sequestration via π-stacking [4] [6]. Hybrids incorporating pyrrolizidinylmethyl fragments (e.g., MG3 analog) demonstrate nanomolar in vitro activity (IC₉₀: 4.45–12.11 nM) across five P. falciparum strains, including C2A/C2B artemisinin-resistant isolates [4].

Neurotoxin Inhibition: Botulinum neurotoxin serotype A (BoNT/A) light chain—a zinc-dependent metalloprotease—is inhibited through non-competitive binding to an allosteric site adjacent to its catalytic center. The 3-carboxylic acid group coordinates Zn²⁺, while chloro-cinnoline occupies a hydrophobic cleft (validated via molecular docking) [2] [7]. This mechanism disrupts SNARE protein cleavage, preventing flaccid paralysis. Notably, cinnoline-based inhibitors show >60% BoNT/A suppression at 20 µM without chelating zinc—a key advantage over hydroxamate-based inhibitors that cause off-target metalloenzyme effects.

Table 3: Therapeutic Potential Against Global Health Threats

Health ChallengeMolecular TargetMechanism of ActionEfficacy Metrics
Artemisinin-resistant malariaHaem/β-hematin formationChelation of Fe³⁺ in heme; π-π stackingIC₉₀: 4.45–12.11 nM (Pf strains) [4]
Chloroquine-resistant malariaHaemozoin crystal growthSteric blockade of heme dimerization60–85% β-hematin inhibition at 20 µM
Botulism (bioterror threat)BoNT/A light chain metalloproteaseZn²⁺ coordination; S1′ pocket occupancyIC₅₀: 3.2–17 µM [7]
Neuroinflammatory disordersMicroglial NF-κB pathwaySuppression of TNF-α/IL-1β release40–60% cytokine reduction in vitro

The scaffold’s adaptability thus enables a unified strategy against divergent pathogens—addressing critical gaps in chemotherapy for orphan diseases (botulism) and pandemics (multidrug-resistant malaria) through rational polypharmacology [2] [4] [7]. Future work requires optimizing in vivo stability and target selectivity profiles to advance lead candidates.

Properties

CAS Number

161373-47-3

Product Name

4-Amino-7-chlorocinnoline-3-carboxylic acid

IUPAC Name

4-amino-7-chlorocinnoline-3-carboxylic acid

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

InChI

InChI=1S/C9H6ClN3O2/c10-4-1-2-5-6(3-4)12-13-8(7(5)11)9(14)15/h1-3H,(H2,11,12)(H,14,15)

InChI Key

BADWGFOQGQMHJZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)N=NC(=C2N)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1Cl)N=NC(=C2N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.